molecular formula C25H22N2O2 B2805762 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3,3-diphenylpropanamide CAS No. 2034385-53-8

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3,3-diphenylpropanamide

Cat. No. B2805762
M. Wt: 382.463
InChI Key: GSBDUJWRXHTLSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-METHYL(5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE” is a small molecule that belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .


Molecular Structure Analysis

The compound “N-METHYL(5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE” has a chemical formula of C11H12N2O . It’s a secondary amino compound, with pyridines and furans as external descriptors .


Physical And Chemical Properties Analysis

The compound “N-METHYL(5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE” has a weight average of 188.2258 and a monoisotopic weight of 188.094963016 .

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound belongs to a class of substances characterized by their complex heterocyclic structures, often synthesized through condensation reactions. These reactions involve the combination of various substituted pyridines, furans, and other heterocyclic compounds, indicating a broad interest in exploring the chemical space around these motifs for potential applications in medicinal chemistry and material science. For example, studies have reported the synthesis of related compounds through the condensation of aminocrotonamide with ethyl pyridine-2-carboxylate or related esters, yielding derivatives with diverse substituents, highlighting the versatility of these chemical frameworks in synthetic organic chemistry (Brown & Cowden, 1982).

Biological Activity and Therapeutic Potential

Compounds within this class have been evaluated for various biological activities, demonstrating potential therapeutic applications. For instance, derivatives have shown inhibitory activity against Ca²⁺-induced mitochondrial permeability transition, suggesting their utility in treating vascular dysfunction, including ischemia/reperfusion injury (Shinpei Murasawa et al., 2012). Furthermore, specific analogs have demonstrated significant antiprotozoal activities, offering a promising avenue for developing novel treatments against protozoal infections (Ismail et al., 2004).

Interaction with Biological Molecules

Some derivatives closely related to N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3,3-diphenylpropanamide have been studied for their interactions with biological molecules, such as DNA. For example, compounds with similar structural motifs have been shown to intercalate into DNA, affecting the function of key cellular enzymes like human topoisomerase IIα. These interactions underpin the compound's potential for developing anticancer strategies that operate through mechanisms distinct from traditional chemotherapy agents, indicating caspase 3-independent anticancer activity (Jeon et al., 2017).

properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c28-25(27-17-19-14-22(18-26-16-19)24-12-7-13-29-24)15-23(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-14,16,18,23H,15,17H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBDUJWRXHTLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCC2=CC(=CN=C2)C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3,3-diphenylpropanamide

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